N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their structural versatility and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves the condensation of 2-fluorobenzoyl chloride with 2,3-dichloroaniline. This reaction is carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal function of the enzyme, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-difluorophenyl)-2-fluorobenzamide: This compound shares a similar structure but with different halogen substitutions, leading to variations in its chemical and biological properties.
3,5-dichloro-N-(2-chlorophenyl)benzamide: Another similar compound with different substitution patterns on the benzamide core.
Uniqueness
N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and chlorine atoms, along with the sulfonamide group, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2O4S/c1-30-19-8-3-2-5-13(19)12-25-31(28,29)14-9-10-17(24)15(11-14)21(27)26-18-7-4-6-16(22)20(18)23/h2-11,25H,12H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKLDMIIOQITKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.